molecular formula C8H13N3O6 B082321 H-Gly-Asp-Gly-OH CAS No. 10517-27-8

H-Gly-Asp-Gly-OH

Cat. No. B082321
CAS RN: 10517-27-8
M. Wt: 247.21 g/mol
InChI Key: SUENNJKZJSVCKD-BYPYZUCNSA-N
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Description

H-Gly-Asp-Gly-OH, also known as Gly-Asp tripeptide, is a naturally occurring peptide found in human plasma and cerebrospinal fluid. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and cardiovascular diseases.

Scientific Research Applications

  • Inhibition of PHA-Induced Lymphocyte Transformation : The dipeptide H-Asp(Gly)-OH, which is structurally similar to H-Gly-Asp-Gly-OH, has been identified as an inhibitor of PHA-induced lymphocyte transformation. This study also compares the biological activity of seven analogs of H-Asp(Gly)-OH, indicating a potential for immunological research applications (Abiko et al., 1978).

  • Synthesis and Application in Enzymatic Methods : Another study describes the synthesis of the tripeptide Bz-Arg-Gly-Asp(NH2)OH through a combination of chemical and enzymatic methods, showcasing its potential in peptide synthesis and possibly in the development of novel compounds (Hou et al., 2005).

  • Novel Glutathione Analogues Synthesis : H-Glo(-Asp-Gly-OH)-OH, a new glutathione analogue, has been synthesized and characterized. This study also evaluated its ability to inhibit human GST P1-1, indicating its relevance in enzymatic and metabolic studies (Cacciatore et al., 2003).

  • NMR Studies of Amino Acid Residues : Research has been conducted on the 1H-NMR chemical shifts and spin-spin coupling constants of amino acid residues in the linear tetrapeptides H-Gly-Gly-X-L-Ala-OH, which includes studies on Asp residue. Such research is crucial for understanding the structural and conformational properties of peptides (Bundi & Wüthrich, 1979).

  • Enzymatic Synthesis of Peptides : The enzymatic synthesis of the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH has been explored, offering insights into alternative methods of peptide synthesis and their potential applications (So, Shin & Kim, 2000).

  • Conformational Studies of Peptides : The molecular conformation of achatin-I and achatin-II, which include the H-Gly-Asp sequence, was studied. These findings contribute to our understanding of peptide structure and function in biological systems (Ishida et al., 1992).

Safety and Hazards

The safety data sheet for “H-Gly-Asp-Gly-OH” suggests that if inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENNJKZJSVCKD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311547
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10517-27-8
Record name Glycyl-L-α-aspartylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10517-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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